molecular formula C17H16O4 B051521 Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy- CAS No. 4159-29-9

Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-

Cat. No.: B051521
CAS No.: 4159-29-9
M. Wt: 284.31 g/mol
InChI Key: LAAPRQODJPXAHC-AATRIKPKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with phenol, benzoyl chloride, and propenyl derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy- involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, such as oxidative stress response or inflammatory pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Similar structure but lacks the propenyl group.

    4-Methoxyphenol: Similar structure but lacks the benzoyloxy and propenyl groups.

    4-Phenoxyphenol: Contains a phenoxy group instead of a benzoyloxy group.

Properties

CAS No.

4159-29-9

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] benzoate

InChI

InChI=1S/C17H16O4/c1-20-16-12-13(9-10-15(16)18)6-5-11-21-17(19)14-7-3-2-4-8-14/h2-10,12,18H,11H2,1H3/b6-5+

InChI Key

LAAPRQODJPXAHC-AATRIKPKSA-N

SMILES

COC1=C(C=CC(=C1)C=CCOC(=O)C2=CC=CC=C2)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/COC(=O)C2=CC=CC=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CCOC(=O)C2=CC=CC=C2)O

Synonyms

4-[3-(Benzoyloxy)-1-propenyl]-2-methoxy-phenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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